Cas no 4770-03-0 (3-Nitro-1H-indole)

3-Nitro-1H-indole is a heterocyclic aromatic compound featuring a nitro group at the 3-position of the indole scaffold. This structurally significant intermediate is widely utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes. Its nitro group enhances reactivity, facilitating further functionalization through reduction or substitution reactions. The compound’s stability and well-defined reactivity profile make it a valuable building block for constructing complex indole derivatives. It is commonly employed in medicinal chemistry for the development of bioactive molecules. High purity grades are available to ensure reproducibility in research and industrial applications. Proper handling is advised due to its potential sensitivity.
3-Nitro-1H-indole structure
3-Nitro-1H-indole structure
商品名:3-Nitro-1H-indole
CAS番号:4770-03-0
MF:C8H6N2O2
メガワット:162.1454
MDL:MFCD13178651
CID:1031787

3-Nitro-1H-indole 化学的及び物理的性質

名前と識別子

    • 3-Nitro-1H-indole
    • 3-Nitroindole
    • 1H-Indole, 3-nitro-
    • 3-Nitro-indol
    • 3-nitro-indole
    • AK117845
    • CTK1D1612
    • KB-236703
    • QC-5740
    • SureCN1849779
    • LSMXNZJFLGIPMS-UHFFFAOYSA-N
    • 6512AB
    • FCH1138725
    • AX8243909
    • ST2405159
    • MDL: MFCD13178651
    • インチ: 1S/C8H6N2O2/c11-10(12)8-5-9-7-4-2-1-3-6(7)8/h1-5,9H
    • InChIKey: LSMXNZJFLGIPMS-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C21)=O

計算された属性

  • せいみつぶんしりょう: 162.04298
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 190
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 61.6

じっけんとくせい

  • PSA: 58.93

3-Nitro-1H-indole セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H317
  • 警告文: P280
  • ちょぞうじょうけん:Sealed in dry,2-8°C

3-Nitro-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MQ100-200mg
3-Nitro-1H-indole
4770-03-0 98%
200mg
370.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N48220-100mg
3-Nitro-1H-indole
4770-03-0
100mg
¥236.0 2021-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N846122-250mg
3-Nitro-1H-indole
4770-03-0 98%
250mg
653.00 2021-05-17
abcr
AB440578-1 g
3-Nitro-1H-indole; .
4770-03-0
1g
€318.80 2023-04-22
Apollo Scientific
OR940839-250mg
3-Nitro-1H-indole
4770-03-0 98%
250mg
£44.00 2025-02-21
Chemenu
CM147067-1g
3-Nitro-1H-indole
4770-03-0 95%+
1g
$*** 2023-03-31
abcr
AB440578-10 g
3-Nitro-1H-indole; .
4770-03-0
10g
€1,261.60 2022-06-10
ChemScence
CS-W005280-5g
3-Nitro-1H-indole
4770-03-0 98.34%
5g
$478.0 2022-04-27
eNovation Chemicals LLC
Y1047046-1g
3-nitroindole
4770-03-0 98%
1g
$115 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N48220-250mg
3-Nitro-1H-indole
4770-03-0
250mg
¥356.0 2021-09-04

3-Nitro-1H-indoleに関する追加情報

3-Nitro-1H-indole (CAS No. 4770-03-0): A Comprehensive Overview

3-Nitro-1H-indole, also known as indole-3-nitrile or 5-nitroindole, is a significant organic compound with the CAS registry number 4770-03-0. This compound belongs to the family of indole derivatives, which are widely studied in various fields of chemistry, biology, and materials science due to their unique structural and functional properties.

The molecular structure of 3-nitro-1H-indole consists of a fused bicyclic system comprising a benzene ring and a pyrrole ring, with a nitro group (-NO₂) attached at the 3-position of the indole ring. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a versatile building block in organic synthesis.

Recent advancements in synthetic chemistry have led to innovative methods for the preparation of 3-nitro-1H-indole and its derivatives. One notable approach involves the nitration of indole using mixed acid systems, followed by selective substitution reactions to introduce functional groups at specific positions on the ring. These methods have been optimized to achieve high yields and selectivity, making them suitable for large-scale production.

The applications of 3-nitro-1H-indole span across multiple disciplines. In pharmacology, this compound serves as a valuable intermediate in the synthesis of bioactive molecules, including potential anti-tumor agents and anti-inflammatory drugs. Its ability to modulate cellular signaling pathways makes it an attractive candidate for drug discovery programs targeting various diseases.

In materials science, 3-nitro-1H-indole has been explored as a precursor for the development of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The nitro group acts as a coordinating ligand, enabling the formation of stable networks with tailored properties for applications in gas storage, catalysis, and sensing technologies.

Recent studies have also highlighted the role of 3-nitro-1H-indole in photochemistry and optoelectronics. Researchers have demonstrated that this compound can be incorporated into light-emitting diodes (LEDs) and solar cells, contributing to enhanced device performance through its unique electronic characteristics.

Furthermore, the environmental impact of 3-nitro-1H-indole has been a topic of interest in green chemistry research. Scientists are investigating sustainable synthesis routes that minimize waste generation and reduce reliance on hazardous reagents, aligning with global efforts toward more eco-friendly chemical processes.

In conclusion, 3-nitro-1H-indole (CAS No. 4770-03-0) stands as a pivotal compound in contemporary chemical research, offering diverse applications across multiple domains. Its structural versatility and functional diversity continue to inspire innovative studies, underscoring its importance in advancing scientific knowledge and technological applications.

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